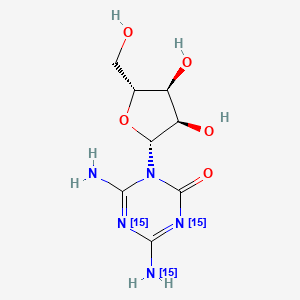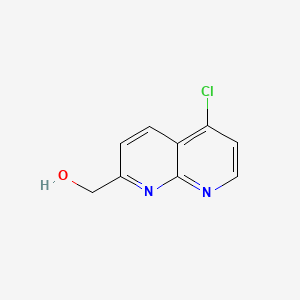
(5-Chloro-1,8-naphthyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,8-naphthyridin-2-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Chloro-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acids, while substitution reactions can produce various substituted naphthyridines.
科学的研究の応用
(5-Chloro-1,8-naphthyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
作用機序
The mechanism of action of (5-Chloro-1,8-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
類似化合物との比較
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
Pagoclone: An anxiolytic agent from the cyclopyrrolone family, related to naphthyridines.
Uniqueness
(5-Chloro-1,8-naphthyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike gemifloxacin, which is primarily used as an antibiotic, this compound has broader applications in materials science and industry.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
(5-chloro-1,8-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-4-11-9-7(8)2-1-6(5-13)12-9/h1-4,13H,5H2 |
InChIキー |
LUPLGMDVGMLHCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2N=C1CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


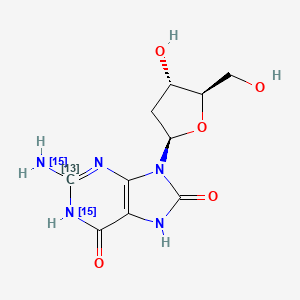
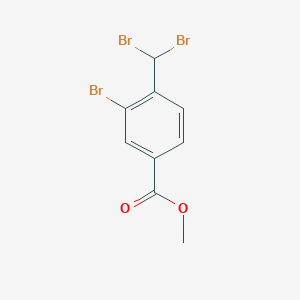
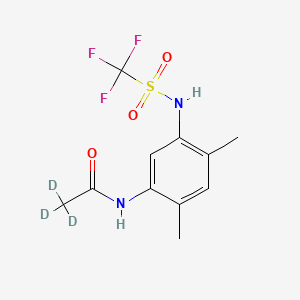
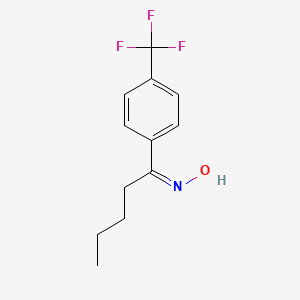
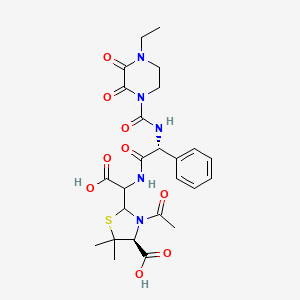
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
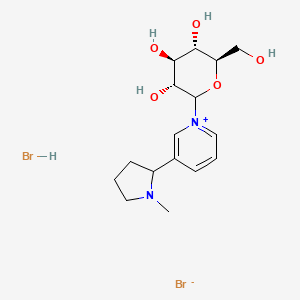


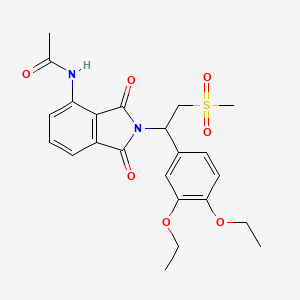

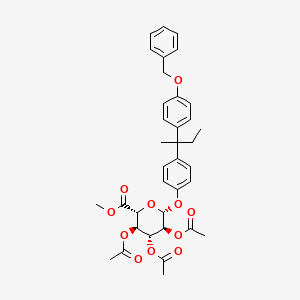
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
